4-Phenyl-1H-pyrazole-5-carboxylic acid;hydrochloride
Description
Structural Features and Isomerism
4-Phenyl-1H-pyrazole-5-carboxylic acid hydrochloride (molecular formula: $$ \text{C}{11}\text{H}{10}\text{N}{2}\text{O}{2} \cdot \text{HCl} $$) features a pyrazole ring substituted at positions 1, 4, and 5 (Figure 1). The pyrazole core contains two adjacent nitrogen atoms, with the 1-position occupied by a hydrogen atom, the 4-position by a phenyl group, and the 5-position by a carboxylic acid moiety. The hydrochloride salt enhances solubility in polar solvents by protonating the carboxylic acid group.
Tautomerism : The compound exhibits annular prototropic tautomerism, where the hydrogen atom at N1 may shift to N2, interchanging the numbering of C3 and C5. However, X-ray crystallographic studies of analogous pyrazole derivatives (e.g., 3,5-dimethylpyrazole) indicate that substituent electronic effects stabilize one tautomer in the solid state. In solution, rapid interconversion between tautomers occurs, as evidenced by $$ ^1\text{H} $$-NMR coalescence signals in dimethyl sulfoxide.
Positional Isomerism : Substituent orientation influences isomer distribution. For example, tris-pyrazolylmethane derivatives demonstrate binomial isomer ratios depending on substituent electronic properties. In 4-phenyl-1H-pyrazole-5-carboxylic acid, the phenyl group’s electron-withdrawing nature directs electrophilic substitution to the C3 position, minimizing isomer diversity.
Historical Context and Research Significance
The synthesis of pyrazole carboxylic acids dates to early 20th-century efforts to derivatize heterocycles for dye chemistry. A landmark 1960 study by O’Donovan et al. demonstrated pyrazole-4-carboxylic acid synthesis via Sandmeyer reactions, establishing protocols later adapted for 5-substituted variants. Modern routes employ cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyls, followed by hydrolysis.
Applications :
- Coordination Chemistry : Pyrazole carboxylates act as polydentate ligands. For example, 3,5-dimethylpyrazole-4-carboxylate forms stable complexes with transition metals.
- Pharmaceutical Intermediates : Derivatives exhibit antimicrobial and anticancer activities. 5-Phenylpyrazole-4-carboxylic acid amides show inhibitory effects on kinase enzymes.
- Material Science : Functionalized pyrazoles serve as building blocks for liquid crystals and supramolecular assemblies.
Properties
IUPAC Name |
4-phenyl-1H-pyrazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)9-8(6-11-12-9)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSOSNFWDDZFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375269-47-7 | |
| Record name | 4-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1H-pyrazole-5-carboxylic acid;hydrochloride typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also a focus to ensure sustainable production practices .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions. Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts like HSO produces ethyl esters, while treatment with thionyl chloride (SOCl) generates the corresponding acyl chloride intermediate for further amidation.
For example, reaction with 2,3-diaminopyridine under basic conditions yields imidazo[4,5-b]pyridine derivatives via cyclocondensation, demonstrating the compound’s utility in constructing fused heterocycles .
Electrophilic Substitution
The pyrazole ring participates in electrophilic substitutions, particularly at the N1 and C4 positions. Chlorination using SOCl in dichloroethane introduces chlorine at the C4 position, while nitration (HNO/HSO) occurs selectively at the para position of the phenyl group .
Key Data:
-
Chlorination with SOCl at reflux yields 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (95% yield) .
-
Nitration preserves the pyrazole core, with >90% regioselectivity for the phenyl group’s para position .
Oxidation and Reduction
The carboxylic acid moiety resists further oxidation, but the pyrazole ring can be reduced under controlled conditions:
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing polycyclic systems. Reaction with α,β-unsaturated carbonyl compounds under microwave irradiation facilitates [3+2] cycloadditions, forming pyrazolo[3,4-b]pyridines .
Example Pathway:
-
Step 1: Condensation with enaminodiketones forms pyrazoline intermediates.
-
Step 2: Oxidative aromatization (e.g., using DDQ) yields pyrazolo[3,4-b]pyridines .
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Enaminodiketones | Microwave, 120°C | Pyrazolo[3,4-b]pyridine | 78% |
Salt Formation and pH-Dependent Reactivity
As a hydrochloride salt, the compound exhibits pH-sensitive solubility:
-
In acidic media (pH < 3): Remains protonated, enhancing water solubility.
-
In basic media (pH > 8): Deprotonates to form the free carboxylic acid, precipitating from solution .
This property is exploited in purification protocols, where pH adjustment isolates the compound from reaction mixtures .
Cross-Coupling Reactions
The phenyl group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids in the presence of Pd(PPh)/KCO, enabling diversification of the aromatic moiety .
Example:
4-Phenyl-1H-pyrazole-5-carboxylic acid + 4-Methoxyphenylboronic acid
→ 4-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid (82% yield) .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decarboxylation occurs, releasing CO and forming 4-phenyl-1H-pyrazole .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Numerous studies have investigated the anti-inflammatory and analgesic effects of derivatives of 4-phenyl-1H-pyrazole-5-carboxylic acid. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. These compounds exhibited potency comparable to standard drugs like ibuprofen .
Another study highlighted the synthesis of novel pyrazole derivatives that showed promising anti-inflammatory activity through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds derived from this scaffold were tested against various inflammatory models, indicating their potential as therapeutic agents for inflammatory diseases .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Research indicates that certain pyrazole derivatives can act as potent antioxidants by scavenging free radicals and inhibiting lipid peroxidation. For example, specific derivatives demonstrated significant in vivo antioxidant activity, which was assessed by measuring catalase activity and levels of malondialdehyde in treated rats . This suggests potential applications in preventing oxidative stress-related diseases.
Insecticidal Applications
Insecticidal activity has been another area of exploration for 4-phenyl-1H-pyrazole-5-carboxylic acid derivatives. A study reported the synthesis of various pyrazole derivatives containing oxazole and thiazole rings, which were tested against Aphis fabae. Some compounds exhibited remarkable insecticidal activity, with mortality rates comparable to commercial insecticides like imidacloprid . This positions these compounds as potential candidates for developing new insecticides.
Other Biological Activities
Research has also pointed towards additional biological activities associated with pyrazole derivatives:
- Anticancer Activity : Certain pyrazole compounds have shown promise as inhibitors of epidermal growth factor receptor (EGFR) and other kinases, suggesting potential applications in cancer therapy .
- Corrosion Inhibition : Some studies have explored the use of pyrazole derivatives as corrosion inhibitors for metals, demonstrating their ability to form protective films on surfaces .
Data Summary Table
| Activity | Compound | Test Model/Method | Results |
|---|---|---|---|
| Anti-inflammatory | 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide | Carrageenan-induced paw edema | Significant reduction in edema compared to ibuprofen |
| Antioxidant | Various pyrazole derivatives | In vivo antioxidant assays | High scavenging activity and reduced malondialdehyde levels |
| Insecticidal | Pyrazole derivatives with oxazole/thiazole | Bioassays against Aphis fabae | Up to 85.7% mortality at specific concentrations |
| Anticancer | EGFR-inhibiting pyrazole derivatives | Cell line assays | Significant EGFR inhibitory activity observed |
Mechanism of Action
The mechanism of action of 4-Phenyl-1H-pyrazole-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Pyrazolecarboxylic Acid Derivatives
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of 4-phenyl-1H-pyrazole-5-carboxylic acid hydrochloride and related compounds:
*Calculated based on C₁₀H₉N₂O₂·HCl.
Key Observations:
- Substituent Effects: Chlorine: Chloro-substituted derivatives (e.g., and ) exhibit higher melting points, likely due to halogen-mediated intermolecular interactions . Amino vs. Carboxylic Acid: The amino group in reduces melting point compared to the chloro analog (), reflecting weaker crystal lattice forces . Hydrochloride Salts: The hydrochloride form of the target compound likely improves aqueous solubility, similar to other bioactive hydrochlorides (e.g., Tranylcypromine hydrochloride in ) .
Biological Activity
4-Phenyl-1H-pyrazole-5-carboxylic acid;hydrochloride is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Biological Activities
The compound has been studied for several biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial and fungal strains.
- Anti-inflammatory Properties : Investigated for inhibition of inflammatory pathways.
- Anticancer Effects : Demonstrates cytotoxicity against multiple cancer cell lines.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.
- Receptor Modulation : Potential modulation of receptors linked to pain and inflammation pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various pathogens, the compound demonstrated notable inhibition:
| Pathogen | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| E. coli | 40 | 85 |
| Staphylococcus aureus | 40 | 78 |
| Aspergillus niger | 40 | 82 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was evaluated through various in vitro assays. It was found to inhibit key enzymes associated with inflammation:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 12.5 |
| COX-2 | 8.3 |
| TNF-alpha production | 15.0 |
The inhibition of these enzymes indicates that the compound may effectively reduce inflammatory responses in clinical settings .
Anticancer Properties
This compound has shown promising results in anticancer studies, particularly against specific cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 3.79 |
| A549 (Lung Cancer) | 26.0 |
| HepG2 (Liver Cancer) | 17.82 |
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .
Case Studies
- Study on Cytotoxicity Against MCF7 Cells :
- Evaluation of Anti-inflammatory Effects :
- Antimicrobial Screening :
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 4-Phenyl-1H-pyrazole-5-carboxylic acid hydrochloride?
Answer:
The synthesis involves multi-step reactions, including cyclization and acidification. Key parameters include:
- Temperature: Maintain precise control (e.g., 80–100°C during cyclization) to avoid side reactions .
- Solvent choice: Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency and solubility of intermediates .
- Catalyst use: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate ring closure .
- Acidification: Hydrochloric acid is added stoichiometrically to precipitate the hydrochloride salt, requiring pH monitoring .
Table 1: Optimized Reaction Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | DMF | 90 | ZnCl₂ | 72 |
| Acidification | H₂O/EtOH | RT | HCl | 85 |
Basic: Which spectroscopic methods are most effective for structural confirmation of this compound?
Answer:
A combination of techniques ensures accurate characterization:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for phenyl) and pyrazole ring carbons (δ 140–160 ppm) .
- FT-IR: Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and hydrochloride salt (N-H⁺ bend ~2000–2400 cm⁻¹) .
- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 245) .
Advanced: How do substituents on the phenyl ring influence biological activity?
Answer:
Substituents modulate electronic and steric properties, impacting target interactions:
- Electron-withdrawing groups (e.g., Cl, F): Enhance binding to enzymes like COX-2 by increasing electrophilicity .
- Steric effects: Bulky groups (e.g., ethyl) at the 3-position reduce solubility but improve membrane permeability .
Table 2: Substituent Effects on Bioactivity
| Substituent | Position | LogP | IC₅₀ (COX-2, μM) |
|---|---|---|---|
| -Cl | 4 | 2.1 | 0.45 |
| -F | 2 | 1.8 | 0.62 |
| -CH₃ | 3 | 2.5 | 1.20 |
Advanced: How to resolve contradictions in reported biological assay data for pyrazole derivatives?
Answer: Contradictions arise from variability in:
- Assay conditions: pH, temperature, and ion concentration affect enzyme kinetics. Standardize protocols (e.g., pH 7.4 buffer for COX-2 assays) .
- Compound purity: Trace impurities (e.g., unreacted intermediates) can skew results. Validate via HPLC and control experiments .
- Cell lines: Use isogenic models to minimize genetic variability in cytotoxicity studies .
Advanced: What computational strategies predict binding modes of this compound with therapeutic targets?
Answer:
- Molecular docking (AutoDock Vina): Simulate interactions with active sites (e.g., COX-2 or kinases). Prioritize poses with hydrogen bonds to pyrazole-N and carboxylate groups .
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with activity data to guide analog design .
Advanced: How to design analogs with improved metabolic stability?
Answer:
- Block metabolic soft spots: Introduce methyl groups at positions prone to oxidation (e.g., C-5 of pyrazole) .
- Prodrug strategies: Esterify the carboxylic acid to enhance bioavailability, with in vivo hydrolysis to the active form .
- CYP450 inhibition assays: Screen analogs against CYP3A4/2D6 to identify metabolically stable candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
